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Introduction

Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia
Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical apical kinase in the DNA
Damage Response (DDR) pathway, playing a pivotal role in repairing stalled replication forks
and associated DNA double-strand breaks.[3][4] By inhibiting ATR, Ceralasertib prevents the
downstream phosphorylation of CHK1, disrupting DNA damage checkpoint activation and
repair, ultimately leading to tumor cell apoptosis.[4] This targeted mechanism has shown
promise in the treatment of various cancers, particularly those with existing DNA repair
deficiencies.[5]

This technical guide provides a comprehensive overview of the investigations into the potential
off-target effects of Ceralasertib. A thorough understanding of a drug's selectivity profile is
paramount for predicting its therapeutic index and potential clinical toxicities. This document
summarizes the available quantitative data on Ceralasertib's kinase selectivity, details the
experimental protocols used for these assessments, and presents the clinical safety profile
observed in human trials.

On-Target Activity: The ATR Signaling Pathway

Ceralasertib's primary mechanism of action is the inhibition of the ATR kinase. In response to
DNA damage and replication stress, ATR is activated and phosphorylates a number of
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downstream targets, most notably the checkpoint kinase 1 (CHK1). This initiates a signaling
cascade that leads to cell cycle arrest, allowing time for DNA repair. By inhibiting ATR,
Ceralasertib effectively short-circuits this critical repair pathway.
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Figure 1: Ceralasertib's On-Target ATR Inhibition Pathway.

Off-Target Kinase Selectivity
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A critical aspect of preclinical drug development is the assessment of selectivity against a
broad panel of kinases to identify potential off-target liabilities. Ceralasertib has demonstrated
a high degree of selectivity for ATR.

Kinome Scan Data

In a broad in vitro kinase assay screen against 442 kinases, Ceralasertib at a concentration of
1uM did not show greater than 50% inhibition for any of the kinases tested.[1] The most closely
related kinases to ATR are other members of the phosphatidylinositol 3-kinase-related kinase
(PIKK) family. Ceralasertib shows a significant selectivity margin against these family
members.[1][5][6]

Ceralasertib

. Berzosertib (VE- Elimusertib (BAY
Kinase (AZD6738) IC50
822) IC50 (nM) 1895344) IC50 (nM)
(nM)

ATR 1[5][7] 19[5] 7[5]
ATM >5000[5] 2600[5] 1420[5]
DNA-PK >5000[5] 18100[5] 332[5]

~427 (61-fold
mTOR 5700 (GI50)[5][6] >1000[5] _

selective over ATR)[5]
PI3Ky >5000[5] 220[5] 3270[5]

Table 1: Comparative Kinase Selectivity Profile of ATR Inhibitors.[5]

Note: Assay conditions may vary between studies. IC50 values represent the concentration of
the inhibitor required to reduce the activity of the enzyme by 50%. GI50 represents the
concentration required to inhibit cell growth by 50%.

The data clearly indicates Ceralasertib's high potency for ATR and significant selectivity
against other PIKK family members. The nearest identified off-target hit is mTOR, with a GI50
value of 5.7 puM, which is not considered relevant at maximum clinical doses.[5][6]

Experimental Protocols for Off-Target Investigation
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While specific internal standard operating procedures are proprietary, the following sections
describe the generalized methodologies employed for assessing kinase selectivity and off-
target effects, based on published literature for Ceralasertib.[8]
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Figure 2: General Workflow for Investigating Off-Target Effects.
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Protocol 1: Broad Kinase Panel Screening (Biochemical
Assay)

Objective: To determine the inhibitory activity of Ceralasertib against a large, diverse panel of
purified protein kinases.

Methodology: Radiometric kinase assays are a common standard for this purpose.
e Reagents and Materials:

o Purified recombinant kinases (panel of >400).

o Specific peptide or protein substrates for each kinase.

o Ceralasertib at a fixed concentration (e.g., 1 uM) and in serial dilutions for IC50
determination of any identified hits.

o [y-2P]ATP or [y-3P]ATP.
o Kinase reaction buffer (typically contains MgClz, ATP, and a buffer such as HEPES).
o Phosphocellulose paper or membrane.
o Scintillation counter.
e Procedure:
1. Kinase reactions are set up in a multi-well plate format.
2. Each well contains the specific kinase, its substrate, and the kinase reaction buffer.
3. Ceralasertib (or vehicle control) is added to the wells and pre-incubated with the kinase.
4. The reaction is initiated by the addition of [y-32P]ATP.

5. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g.,
30°C).
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6. The reaction is stopped by spotting the reaction mixture onto phosphocellulose paper.
7. The paper is washed extensively to remove unincorporated [y-32P]ATP.

8. The amount of radioactivity incorporated into the substrate (trapped on the paper) is
guantified using a scintillation counter.

9. The percentage of inhibition is calculated by comparing the radioactivity in the
Ceralasertib-treated wells to the vehicle control wells.

Protocol 2: PIKK Family Selectivity (Cell-Based Assay)

Objective: To assess the inhibitory activity of Ceralasertib against related PIKK family
members (ATM, DNA-PK, mTOR) within a cellular context.

Methodology: Immunoblotting for specific phosphorylation events downstream of each kinase.

e Reagents and Materials:

[¢]

Cancer cell line (e.g., H460).

o Ceralasertib in serial dilutions.

o Specific activators for each pathway (e.g., etoposide for ATM/DNA-PK, serum for mTOR).
o Cell lysis buffer.

o Primary antibodies against: pCHK1 (ATR target), pKAP1 (ATM target), pDNA-PKcs (DNA-
PK target), pS6K (mTOR target), and total protein controls.

o Secondary antibodies (HRP-conjugated).

o Chemiluminescence substrate.

o Protein electrophoresis and Western blotting equipment.
e Procedure:

1. Cells are seeded in multi-well plates and allowed to adhere.
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2. Cells are pre-treated with serial dilutions of Ceralasertib for a specified time (e.g., 1-2
hours).

3. The respective pathways are activated (e.g., by adding etoposide or serum).
4. After a defined incubation period, cells are harvested and lysed.

5. Protein concentration is determined, and equal amounts of protein are separated by SDS-
PAGE.

6. Proteins are transferred to a PVDF membrane.

7. The membrane is blocked and then incubated with the primary antibodies overnight.
8. The membrane is washed and incubated with secondary antibodies.

9. The signal is detected using a chemiluminescence substrate and an imaging system.

10. Band intensities are quantified, and IC50 values are calculated based on the inhibition of
substrate phosphorylation.

Other Off-Target Considerations

A recent study has identified Ceralasertib as a substrate for the ATP-binding cassette (ABC)
multidrug resistance transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein
(BCRP).[9] Overexpression of these transporters in cancer cells can lead to reduced
intracellular drug accumulation and consequently, resistance to Ceralasertib. While this is not
a direct inhibitory off-target effect, it is an important interaction that can impact therapeutic
efficacy.[9]

Clinical Safety Profile and Observed Adverse Events

The clinical safety profile of Ceralasertib has been evaluated in numerous Phase | and Il
clinical trials, both as a monotherapy and in combination with other agents.[1][2] The most
frequently reported adverse events are hematological, which are considered on-target toxicities
related to the role of the DDR pathway in hematopoiesis.
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Common Treatment-Emergent Adverse Events (Any
Grade)

Frequency (%) - Frequency (%) - Frequency (%) -
Adverse Event Combination with Combination with Combination with
Durvalumab[3][8] Paclitaxel[5] Carboplatin[10]
Anemia 355 47 39 (Grade =3)
Thrombocytopenia 35.5 37 36 (Grade =3)
Neutropenia 6.7 68 25 (Grade =3)
Fatigue 71.0 17 N/A
Nausea 64.5 30 N/A
Anorexia 61.3 30 N/A
Vomiting N/A 12 N/A

Table 2: Summary of Common Adverse Events from Selected Ceralasertib Clinical Trials.

Note: Frequencies can vary depending on the combination therapy and patient population.

Dose-limiting toxicities are primarily hematologic, with thrombocytopenia being a common
dose-limiting toxicity.[1][10] Non-hematologic toxicities such as fatigue and gastrointestinal
iIssues are also frequently observed but are generally manageable.[3][11]

Conclusion

The comprehensive investigation into the off-target effects of Ceralasertib reveals a highly
selective kinase inhibitor. Preclinical data from broad kinome screening demonstrates an
excellent selectivity profile, with minimal activity against over 400 other kinases.[1] The nearest
off-target, mTOR, is inhibited at concentrations significantly higher than those required for ATR
inhibition, suggesting a wide therapeutic window with respect to off-target kinase effects.[5][6]
The observed clinical adverse events, predominantly hematological, are consistent with the on-
target mechanism of ATR inhibition. This strong selectivity profile, coupled with a manageable
safety profile, supports the continued development of Ceralasertib as a promising targeted
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cancer therapy. Further research, however, should consider the impact of drug transporters like

P-gp and BCRP on Ceralasertib's efficacy in resistant tumors.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. AZD6738 [openinnovation.astrazeneca.com]

2. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and
high inflammation - PMC [pmc.ncbi.nim.nih.gov]

3. Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia
Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent - PubMed
[pubmed.ncbi.nim.nih.gov]

4. aacrjournals.org [aacrjournals.org]
5. benchchem.com [benchchem.com]

6. Phase | Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in
Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]

7. medchemexpress.com [medchemexpress.com]

8. The orally active and bioavailable ATR kinase inhibitor AZD6738 potentiates the anti-tumor
effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC
[pmc.ncbi.nlm.nih.gov]

9. Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor
ceralasertib in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
11. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Ceralasertib: An In-depth Investigation of Potential Off-
Target Effects]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560106#ceralasertib-potential-off-target-effects-
investigation]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b560106?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11096521/
https://www.benchchem.com/product/b560106?utm_src=pdf-custom-synthesis
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd6738.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10786692/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10786692/
https://pubmed.ncbi.nlm.nih.gov/30346772/
https://pubmed.ncbi.nlm.nih.gov/30346772/
https://pubmed.ncbi.nlm.nih.gov/30346772/
https://aacrjournals.org/clincancerres/article/27/19/5213/671706/Ceralasertib-AZD6738-an-Oral-ATR-Kinase-Inhibitor
https://www.benchchem.com/pdf/Ceralasertib_s_Superior_Selectivity_for_ATR_Kinase_A_Comparative_Analysis.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8974415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8974415/
https://www.medchemexpress.com/AZD6738.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4792557/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4792557/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4792557/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11096521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11096521/
https://pdfs.semanticscholar.org/9094/f5550347f2661a8479441908502842ac4e1f.pdf
https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01187
https://www.benchchem.com/product/b560106#ceralasertib-potential-off-target-effects-investigation
https://www.benchchem.com/product/b560106#ceralasertib-potential-off-target-effects-investigation
https://www.benchchem.com/product/b560106#ceralasertib-potential-off-target-effects-investigation
https://www.benchchem.com/product/b560106#ceralasertib-potential-off-target-effects-investigation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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